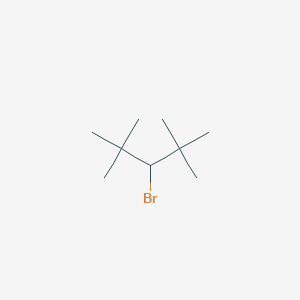

3-Bromo-2,2,4,4-tetramethylpentane

Beschreibung

3-Bromo-2,2,4,4-tetramethylpentane is a branched alkyl bromide characterized by a central pentane backbone substituted with four methyl groups (at positions 2, 2, 4, and 4) and a bromine atom at position 3. Its highly branched structure induces significant steric hindrance, influencing its physical properties and reactivity.

Eigenschaften

Molekularformel |

C9H19Br |

|---|---|

Molekulargewicht |

207.15 g/mol |

IUPAC-Name |

3-bromo-2,2,4,4-tetramethylpentane |

InChI |

InChI=1S/C9H19Br/c1-8(2,3)7(10)9(4,5)6/h7H,1-6H3 |

InChI-Schlüssel |

FNSYWTFUUAXBCP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C(C(C)(C)C)Br |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Parent Hydrocarbon: 2,2,4,4-Tetramethylpentane

The parent hydrocarbon lacks the bromine substituent, enabling a direct comparison of steric and thermodynamic effects.

Key Insight : Bromination increases molecular weight and introduces polarity, altering solubility and reactivity. The parent hydrocarbon’s low strain energy (31 kJ/mol) suggests that steric effects in the brominated derivative may dominate its chemical behavior .

Brominated Analogs: 2-Bromo-2-methylpropane (tert-Butyl Bromide)

This simpler bromoalkane shares steric hindrance but lacks the extensive branching of the target compound.

Key Insight : While both compounds undergo SN1 mechanisms due to carbocation stabilization, the target compound’s additional methyl groups may slow reaction kinetics by hindering solvation or transition-state formation.

Nitro-Substituted Analogs: 2-Halo-2,4,4-trinitropentanes

describes 2-halo-2,4,4-trinitropentanes, where nitro groups enhance halogen reactivity.

Key Insight : Nitro groups increase halogen reactivity by polarizing the C-Br bond, whereas methyl groups in the target compound deactivate the bromine, limiting its utility in substitution reactions.

Ketone Derivatives: 2,2,4,4-Tetramethyl-3-pentanone

references 2,2,4,4-tetramethyl-3-pentanone, a ketone analog.

| Property | This compound | 2,2,4,4-Tetramethyl-3-pentanone |

|---|---|---|

| Functional Group | Bromine | Ketone (C=O) |

| Polarity | Moderate (C-Br) | High (C=O) |

| Typical Reactions | Substitution | Nucleophilic addition |

Key Insight : The ketone’s carbonyl group enables diverse reactivity (e.g., Grignard reactions), whereas the brominated compound’s utility is restricted to substitutions or eliminations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.